4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 388108-90-5
VCID: VC3250418
InChI: InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

CAS No.: 388108-90-5

Cat. No.: VC3250418

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid - 388108-90-5

Specification

CAS No. 388108-90-5
Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
IUPAC Name 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)
Standard InChI Key GRWVAUGJTCEIBI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Identification

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid features a six-membered piperidine ring with three key functional groups: an amino group at position 4, a carboxylic acid at position 3, and a tert-butoxycarbonyl protecting group on the ring nitrogen. This compound is characterized by several identifiers in chemical databases, including multiple CAS registry numbers. The presence of two stereocenters at positions 3 and 4 allows for different stereoisomeric forms of this molecule .

The compound has been registered with multiple identifiers:

  • PubChem CID: 45043169

  • CAS Registry Numbers: 1015939-27-1, 388108-90-5

  • Creation Date in PubChem: March 29, 2010

  • Most Recent Modification: March 1, 2025

Physical and Chemical Properties

The comprehensive physical and chemical properties of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid are summarized in Table 1, compiled from computational and experimental data.

Table 1. Physical and Chemical Properties of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

PropertyValueMethod of Determination
Molecular FormulaC11H20N2O4Computed
Molecular Weight244.29 g/molComputed by PubChem 2.1
Exact Mass244.14230712 DaComputed by PubChem 2.1
XLogP3-AA-1.8Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.6.11
Rotatable Bond Count3Computed by Cactvs 3.4.6.11

The negative XLogP3-AA value (-1.8) indicates that this compound is relatively hydrophilic, suggesting good water solubility . This hydrophilicity likely results from the presence of polar functional groups—specifically the amino and carboxylic acid moieties. The compound possesses two hydrogen bond donors (NH2 and COOH groups) and five hydrogen bond acceptors, contributing to its potential for forming intermolecular interactions in biological systems.

Stereochemistry and Isomeric Forms

Stereoisomers and Configurations

The presence of two stereogenic centers at positions 3 and 4 of the piperidine ring gives rise to multiple possible stereoisomers of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. One specific stereoisomer that has been documented is the rel-(3S,4S) configuration, where both the amino and carboxylic acid groups are positioned on the same face of the piperidine ring, resulting in a cis arrangement . This particular stereoisomer has been registered in chemical databases with its own unique identifiers:

  • PubChem CID: 70319733

  • CAS Registry Number: 1903825-08-0

  • Additional identifiers: SCHEMBL8250992, D74793

The stereochemistry of this compound is significant as it can influence its biological activity, reactivity, and potential applications in pharmaceutical research. Different stereoisomers may exhibit varying levels of biological activity or selectivity in enzyme binding and inhibition, making stereochemical control an important consideration in synthesis and application.

Synthetic Approaches

Related Synthetic Procedures

A closely related compound, 4-Amino-1-Boc-piperidine, has been synthesized through hydrogenation of 4-BENZYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. The procedure involves a palladium-catalyzed hydrogenolysis with excellent yield (98%), as documented in the following protocol:

  • The benzyl-protected precursor (25 g, 86.09 mmol) is dissolved in ethanol (500 mL)

  • 10% palladium on charcoal catalyst (8.62 g) is added

  • The mixture is exposed to hydrogen at 7 atmospheres until complete consumption of starting material

  • The catalyst is removed by filtration, and the filtrate is concentrated to yield the product

This methodology could potentially be adapted for the synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, provided that appropriate precursors containing the carboxylic acid functionality at position 3 are employed.

Structural Analogs and Related Compounds

Pyrrolidine Analogs

Several structurally related compounds share significant similarity with 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. One notable analog is (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 492462-02-9), which contains a five-membered pyrrolidine ring instead of the six-membered piperidine ring. This compound has a molecular weight of 230.26 g/mol and shares the key functional groups—an amino group, a carboxylic acid group, and a Boc-protected nitrogen .

Biologically Active Analogs

The pyrrolidine derivative known as A-87380 ((3S,4S)-4-amino-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid) has demonstrated antiviral activity as a neuraminidase inhibitor with an IC50 value of 50 μM . This finding suggests potential biological activity for the piperidine analog that is the focus of this article. A-87380 belongs to the β2,3-amino acid heterocyclic derivatives class and has served as a lead compound for the development of clinically effective oral neuraminidase inhibitors .

Another related compound, cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid, differs from the target compound by having a hydroxyl group instead of an amino group at position 4. This compound has been studied for its biological properties, including potential antimicrobial activity, cytotoxicity against cancer cell lines, and neuroprotective effects.

Comparison with Related Compounds

To better understand the structural and functional relationships between 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid and its analogs, a comparative analysis is presented in Table 2.

Table 2. Comparison of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Ring SystemKey Structural DifferencesNotable Properties
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acidC11H20N2O4244.29PiperidineReference compoundHydrophilic (XLogP3 = -1.8)
(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidC10H18N2O4230.26PyrrolidineFive-membered ring instead of six-memberedSimilar functional group arrangement
A-87380 ((3S,4S)-4-amino-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid)C10H18N2O4230.26PyrrolidineFive-membered ring, specific stereochemistryNeuraminidase inhibitor (IC50 = 50 μM)
cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acidC11H19NO5245.27PiperidineHydroxyl group instead of amino groupPotential antimicrobial and cytotoxic activities

This comparison highlights the structural similarities and differences among these compounds, providing insights into how small structural modifications can influence physicochemical properties and biological activities.

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